molecular formula C19H16Br2N2OS B12462164 2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide

2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide

Cat. No.: B12462164
M. Wt: 480.2 g/mol
InChI Key: XRFULGDBPULMSS-UHFFFAOYSA-N
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Description

2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide is a complex organic compound featuring a cyclopropane ring substituted with bromine atoms and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as nitrogen dioxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with butyllithium can yield lithiated derivatives that can be further quenched with various electrophiles to form substituted cyclopropane derivatives .

Scientific Research Applications

2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dibromohexane
  • 1,2-dibromo-4-methylpentane
  • 2,3-dibromo-3-methylpentane
  • 1-bromo-2-(bromomethyl)pentane
  • 2,4-dibromo-2-methylpentane
  • 1,3-dibromo-2-isopropylpropane

Uniqueness

2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide is unique due to the presence of both the cyclopropane ring and the benzothiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16Br2N2OS

Molecular Weight

480.2 g/mol

IUPAC Name

2,2-dibromo-1-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropane-1-carboxamide

InChI

InChI=1S/C19H16Br2N2OS/c1-11-3-8-15-14(9-11)23-16(25-15)12-4-6-13(7-5-12)22-17(24)18(2)10-19(18,20)21/h3-9H,10H2,1-2H3,(H,22,24)

InChI Key

XRFULGDBPULMSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4(CC4(Br)Br)C

Origin of Product

United States

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